Ldn-211904 oxalate

Overview

Description

LDN-211904 oxalate is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase. It has shown significant promise in scientific research, particularly in the field of cancer treatment. The compound is known for its high metabolic stability and effectiveness in inhibiting specific cellular pathways .

Scientific Research Applications

LDN-211904 oxalate has a wide range of applications in scientific research:

Cancer Research: It is used to inhibit the EphB3 receptor, which plays a crucial role in the progression of colorectal cancer.

Neurodevelopment Studies: This compound is used as a molecular probe to study the function and signaling pathways of EphB3 receptors, especially in the nervous system during neurodevelopment and adulthood.

Pharmacological Research: The compound’s high metabolic stability makes it a valuable tool for studying drug metabolism and pharmacokinetics.

Mechanism of Action

Target of Action

LDN-211904 oxalate is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase . The EphB3 receptor is a part of the Ephrin receptor family, which plays a crucial role in various biological processes such as neuronal development and cancer progression .

Mode of Action

This compound interacts with the EphB3 receptor, inhibiting its activity. The inhibition of EphB3 by this compound is selective and potent, with an IC50 value of 0.079 µM . This interaction results in the suppression of EphB3-induced autophosphorylation of the EphB3 receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EphB3 signaling pathway. By inhibiting the EphB3 receptor, this compound disrupts the normal functioning of this pathway . This disruption can lead to downstream effects such as the inhibition of STAT3-activated CSC stemness .

Pharmacokinetics

This compound exhibits good metabolic stability in mouse liver microsomes . This stability suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

The inhibition of the EphB3 receptor by this compound can lead to various molecular and cellular effects. For instance, it has been shown to be effective in inhibiting STAT3-activated CSC stemness and cetuximab resistance in colorectal cancer (CRC) .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the metabolic stability of the compound can be affected by the specific conditions within the liver microsomes . Additionally, the efficacy of this compound in inhibiting EphB3 may be influenced by the presence of other molecules in the cellular environment.

Preparation Methods

The synthesis of LDN-211904 oxalate involves maintaining the 2-chloroaniline group and introducing a phenyl or small electron donor substituent to the 5 position of pyrazole and [1,5-a] pyridine . The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature.

Chemical Reactions Analysis

LDN-211904 oxalate primarily undergoes substitution reactions due to the presence of reactive groups in its structure. Common reagents used in these reactions include various halogenating agents and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Comparison with Similar Compounds

LDN-211904 oxalate is unique due to its high selectivity and potency as an EphB3 inhibitor. Similar compounds include:

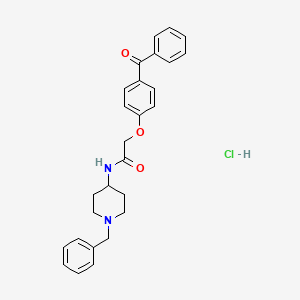

N-(2-chlorophenyl)-6-(piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide: Another EphB3 inhibitor with a similar structure but different substituents.

MeOSuc-Ala-Ala-Pro-Val-pNA: A compound targeting the same receptor but with a different mechanism of action.

This compound stands out due to its combination of high selectivity, metabolic stability, and effectiveness in overcoming drug resistance in cancer treatment .

Properties

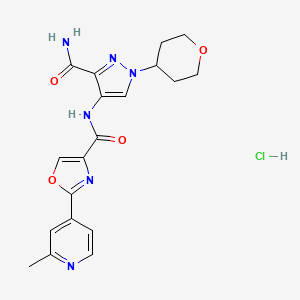

IUPAC Name |

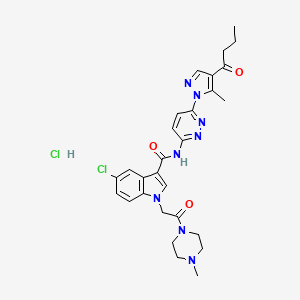

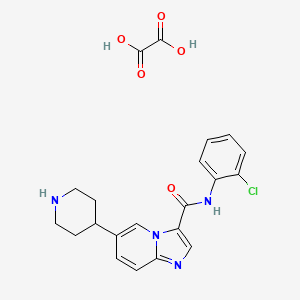

N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O.C2H2O4/c20-15-3-1-2-4-16(15)23-19(25)17-11-22-18-6-5-14(12-24(17)18)13-7-9-21-10-8-13;3-1(4)2(5)6/h1-6,11-13,21H,7-10H2,(H,23,25);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBJGLKPAQMCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN3C(=NC=C3C(=O)NC4=CC=CC=C4Cl)C=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B560322.png)